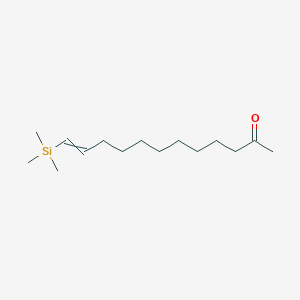![molecular formula C14H20Te B14305141 [(Oct-1-en-2-yl)tellanyl]benzene CAS No. 112404-99-6](/img/structure/B14305141.png)
[(Oct-1-en-2-yl)tellanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Oct-1-en-2-yl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to an oct-1-en-2-yl group and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Oct-1-en-2-yl)tellanyl]benzene typically involves the reaction of tellurium-containing reagents with oct-1-en-2-yl derivatives and benzene. One common method is the reaction of oct-1-en-2-ylmagnesium bromide with diphenyl ditelluride, followed by the addition of benzene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(Oct-1-en-2-yl)tellanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, typically under mild conditions.
Major Products
Oxidation: Tellurium oxides and corresponding organic products.
Reduction: Reduced tellurium species and corresponding organic products.
Substitution: Substituted tellurium compounds with various functional groups.
Applications De Recherche Scientifique
[(Oct-1-en-2-yl)tellanyl]benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of [(Oct-1-en-2-yl)tellanyl]benzene involves interactions with molecular targets such as enzymes and proteins. The tellurium atom can form bonds with sulfur-containing amino acids, affecting the function of enzymes and proteins. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
[(Oct-1-en-2-yl)tellanyl]benzene can be compared with other organotellurium compounds such as:
- Diphenyl ditelluride
- Diethyl telluride
- Tellurium dioxide
Uniqueness
This compound is unique due to its specific structure, which combines an oct-1-en-2-yl group with a benzene ring through a tellurium atom
Propriétés
Numéro CAS |
112404-99-6 |
|---|---|
Formule moléculaire |
C14H20Te |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
oct-1-en-2-yltellanylbenzene |
InChI |
InChI=1S/C14H20Te/c1-3-4-5-7-10-13(2)15-14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3 |
Clé InChI |
ZPMRIJPMQAZUOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C)[Te]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


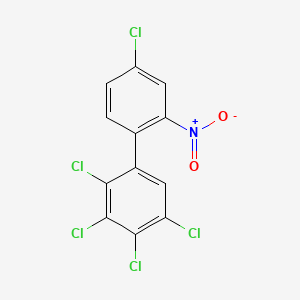
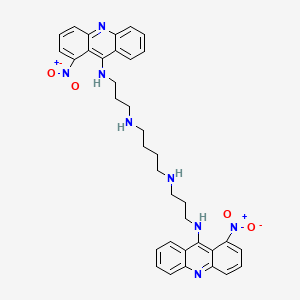
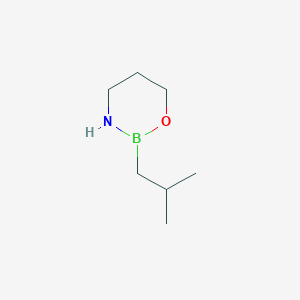

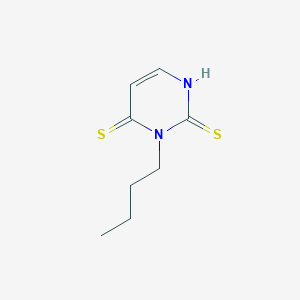
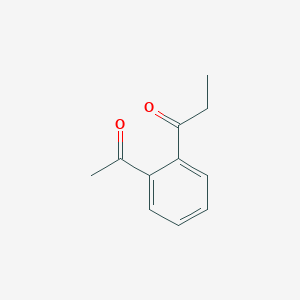
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
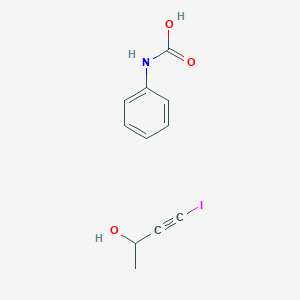
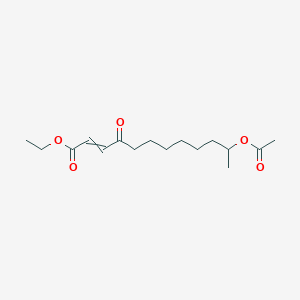
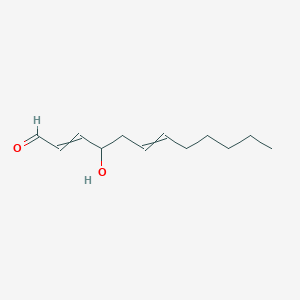
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)
![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
